3-Nitrochalcone

Descripción

Overview of Chalcones as a Privileged Scaffold in Chemical and Medicinal Sciences

Chalcones are natural products belonging to the flavonoid family and are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. smolecule.comescholarship.orgnih.govresearchgate.net This unique structural framework is considered a "privileged scaffold" in medicinal chemistry because it can be readily synthesized and modified, and it interacts with a wide range of biological targets. nih.govresearchgate.netejbps.comacs.org The versatility of the chalcone (B49325) backbone allows for the introduction of various substituents on the aromatic rings, leading to a diverse library of compounds with a broad spectrum of pharmacological activities. escholarship.orgnih.govresearchgate.net These activities include antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, making chalcones a subject of intense scientific investigation. researchgate.netejbps.comresearchgate.netsciforum.netmdpi.comnih.gov

The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, an alkali-catalyzed reaction between a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025). tsijournals.comresearchgate.net The simplicity and efficiency of this method have contributed significantly to the widespread exploration of chalcone derivatives in drug discovery. researchgate.net

Significance of Nitrochalcone Derivatives in Contemporary Research

The introduction of a nitro (-NO2) group onto the chalcone scaffold gives rise to nitrochalcones, a subclass of compounds that has garnered considerable attention in contemporary research. mdpi.com The nitro group is a strong electron-withdrawing group, and its position on the aromatic rings can significantly influence the electronic properties and, consequently, the biological activity of the molecule. mdpi.comontosight.ai Research has shown that nitrochalcones exhibit a range of potent biological effects, including antimicrobial, anti-inflammatory, and anticancer activities. researchgate.netmdpi.commdpi.com

The presence and position of the nitro group can enhance the reactivity of the chalcone molecule, making it a valuable intermediate in the synthesis of various heterocyclic compounds. mdpi.com Studies have demonstrated that the placement of the nitro group (ortho, meta, or para) on the aromatic rings can lead to variations in the observed biological effects. For instance, some studies have reported that ortho-nitrochalcones exhibit stronger anti-inflammatory properties compared to their meta and para isomers. researchgate.netmdpi.com

Focus on 3-Nitrochalcone: A Comprehensive Research Perspective

Among the various nitrochalcone derivatives, this compound, where the nitro group is located at the meta position of one of the aromatic rings, has been a compound of particular interest. smolecule.com Its formal chemical name is (E)-1-(3-nitrophenyl)-3-phenylprop-2-en-1-one, and it has the chemical formula C15H11NO3. ontosight.ai The synthesis of this compound is typically achieved through the Claisen-Schmidt condensation of 3-nitrobenzaldehyde (B41214) and acetophenone. ipl.org

Table 1: Synthesis and Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Synthesis Method | Claisen-Schmidt Condensation |

| Reactants | 3-Nitrobenzaldehyde and Acetophenone |

| Catalyst | Base (e.g., Sodium Hydroxide) |

| Solvent | Ethanol (B145695) or Methanol (B129727) |

| Molecular Formula | C15H11NO3 |

| Molecular Weight | 253.25 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 142-146°C |

This table summarizes the key aspects of this compound's synthesis and its fundamental physicochemical properties.

Biological Activities of this compound

Extensive research has revealed that this compound possesses a remarkable range of biological activities, highlighting its potential as a lead compound in drug discovery.

Antimicrobial Activity

Studies have consistently demonstrated the antimicrobial potential of this compound. It has shown significant activity against various bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. smolecule.com Furthermore, its antifungal properties have been noted, with effectiveness against fungal pathogens like Candida albicans. smolecule.com This broad-spectrum antimicrobial activity suggests its potential application in the development of new antimicrobial agents to combat infectious diseases. smolecule.com

Anti-inflammatory Activity

This compound has exhibited notable anti-inflammatory properties in various experimental models. smolecule.com Research indicates that it can reduce inflammation, and some studies have pointed to its ability to inhibit the production of inflammatory mediators. The anti-inflammatory effects of chalcones are often attributed to their ability to interfere with inflammatory pathways, such as the NF-kB pathway. medilam.ac.ir Studies in animal models have shown that this compound can exert a protective effect against inflammation.

Anticancer Potential

Preliminary research has pointed towards the anticancer potential of this compound. smolecule.com It has demonstrated cytotoxic effects against several cancer cell lines in vitro. smolecule.com The proposed mechanisms for its anticancer activity include the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation. The presence of the nitro group is believed to play a crucial role in its interaction with biological targets within cancer cells.

Antioxidant Effects

Table 2: Investigated Biological Activities of this compound

| Biological Activity | Research Findings |

|---|---|

| Antimicrobial | Effective against Staphylococcus aureus, Escherichia coli, and Candida albicans. smolecule.com |

| Anti-inflammatory | Demonstrated dose-dependent protective effects in animal models of inflammation. |

| Anticancer | Showed cytotoxic effects against various cancer cell lines. smolecule.com |

| Antioxidant | Exhibits free radical scavenging activity. smolecule.com |

This interactive table provides a summary of the key biological activities of this compound that have been reported in scientific literature.

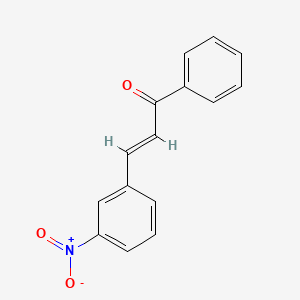

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c17-15(13-6-2-1-3-7-13)10-9-12-5-4-8-14(11-12)16(18)19/h1-11H/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMFBODMWKWBFOK-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-48-2, 24721-24-2 | |

| Record name | Chalcone, 3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propen-1-one, 3-(3-nitrophenyl)-1-phenyl-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024721242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 614-48-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-nitrochalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Nitrochalcone and Its Analogs

Classical Claisen-Schmidt Condensation for 3-Nitrochalcone Synthesis

The Claisen-Schmidt condensation is a cornerstone reaction in organic chemistry for the synthesis of chalcones, including this compound. nih.gov This reaction involves the condensation of an aromatic aldehyde, in this case, 3-nitrobenzaldehyde (B41214), with an acetophenone (B1666503) in the presence of a catalyst. scribd.com

Optimized Reaction Conditions and Catalytic Systems

The synthesis of this compound via Claisen-Schmidt condensation is typically achieved by reacting 3-nitrobenzaldehyde and acetophenone. The reaction is commonly carried out in a solvent such as ethanol (B145695) or methanol (B129727) at room temperature or slightly elevated temperatures. A variety of catalytic systems have been employed to optimize this reaction.

Base-catalyzed condensation is the most traditional and widely used method. iiste.org Strong bases like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are effective catalysts. For instance, a method using NaOH in methanol at room temperature for 3 hours has been reported to produce yields of over 80%. iiste.org Other bases such as lithium hydroxide (LiOH), barium hydroxide (Ba(OH)₂), and potassium carbonate (K₂CO₃) have also been utilized. iiste.org Solvent-free conditions using NaOH have also been explored, with the product being purified by recrystallization. iiste.org

Acid-catalyzed systems offer an alternative to basic conditions. Catalysts like hydrogen chloride (HCl) gas in absolute ethanol, sulfuric acid (H₂SO₄) in methanol, and various Lewis acids such as boron trifluoride (BF₃) and zirconium chloride (ZrCl₄) have been successfully used for chalcone (B49325) synthesis. iiste.org Heterogeneous catalysts, including natural phosphate, amino grafted zeolites, and zinc oxide (ZnO) nanoparticles, have been investigated to facilitate easier separation and recycling of the catalyst. iiste.org

Recent advancements have focused on more environmentally friendly and efficient methods. For example, potassium natural asphalt (B605645) sulfonate nanoparticles in ethanol at room temperature have been shown to produce this compound with a 96% yield in 2.5 hours. chemicalbook.com

Table 1: Catalytic Systems for this compound Synthesis

| Catalyst | Reactants | Solvent | Conditions | Yield |

|---|---|---|---|---|

| Sodium Hydroxide (NaOH) | 3-Nitrobenzaldehyde, Acetophenone | Ethanol/Methanol | Room Temperature | ~62-90% |

| Potassium Hydroxide (KOH) | Acetophenone, Benzaldehyde (B42025) | Ethanol | Not specified | Not specified nih.gov |

| Potassium natural asphalt sulfonate nanoparticles | 3-Nitrobenzaldehyde, Acetophenone | Ethanol | 20°C, 2.5 hours | 96% chemicalbook.com |

| Sulfuric Acid (H₂SO₄) | 4-Nitroacetophenone, Arylaldehydes | Acetic Acid | Microwave irradiation | High yields tsijournals.com |

| Sodium Carbonate (Na₂CO₃) | m-Nitroacetophenone, m-Nitrobenzaldehyde | Methanol/Cyclohexane | Ultrasound | 88% mdpi.com |

Mechanistic Pathways of the Condensation Reaction

The Claisen-Schmidt condensation proceeds through a base-catalyzed or acid-catalyzed mechanism.

In the base-catalyzed mechanism , the reaction initiates with the deprotonation of the alpha-carbon of acetophenone by a base, such as a hydroxide ion, to form an enolate ion. researchgate.net This enolate ion then acts as a nucleophile and attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde. researchgate.net This nucleophilic attack results in the formation of a tetrahedral intermediate, which is then protonated to yield a β-hydroxy ketone. researchgate.net The final step is a dehydration (elimination of a water molecule) to form the α,β-unsaturated ketone, this compound. researchgate.net This dehydration can occur via either an E1 or E1cB mechanism. researchgate.net

In the acid-catalyzed mechanism , the reaction begins with the protonation of the carbonyl oxygen of the aldehyde. iiste.org The ketone then enolizes, and the resulting enol attacks the protonated aldehyde. iiste.org Subsequent dehydration leads to the formation of the chalcone. iiste.org

Strategies for Yield Optimization in Laboratory and Scaled Production

Optimizing the yield of this compound in both laboratory and industrial settings involves careful consideration of reaction parameters. Reported yields for this compound synthesis can range from approximately 62% to as high as 90%, depending on the specific conditions and purification methods.

Key optimization strategies include:

Catalyst Selection: The choice of catalyst and its concentration is crucial. While strong bases like NaOH and KOH are effective, heterogeneous catalysts and milder bases like potassium carbonate (K₂CO₃) can offer advantages in terms of selectivity and ease of workup. iiste.orgmdpi.com For industrial-scale production, the use of recyclable catalysts like ZnO nanoparticles can be economically and environmentally beneficial. iiste.org

Reaction Temperature: While many syntheses are performed at room temperature, adjusting the temperature can impact reaction rates and yields. mdpi.com For some reactions, cooling to 0°C or heating may be necessary to achieve optimal results. mdpi.commdpi.com

Solvent System: The polarity of the solvent can influence the solubility of reactants and the reaction rate. rsc.org Ethanol and methanol are common choices. In some cases, solvent-free conditions or the use of green solvents are being explored to minimize environmental impact. iiste.org

Purification Methods: Recrystallization from solvents like ethanol or methanol is a standard method for purifying the final product and is critical for achieving high purity and maximizing the isolated yield.

Process Control: In scaled-up production, the use of continuous flow reactors and automated systems can help maintain consistent reaction conditions, leading to more reliable yields and higher purity.

Alternative Synthetic Routes for this compound

While Claisen-Schmidt condensation is the most common method, other synthetic routes have been developed for the synthesis of chalcones, including this compound.

Wittig Reaction Applications in Chalcone Synthesis

The Wittig reaction provides a valuable alternative for the synthesis of chalcones. iiste.orgnih.gov This reaction involves the reaction of a phosphorane (ylide) with an aldehyde or ketone to form an alkene. nih.govresearchgate.net For chalcone synthesis, a stabilized ylide derived from an acetophenone can be reacted with a benzaldehyde. nih.govresearchgate.net

An improved Wittig protocol has been described that offers a general method for synthesizing chalcones in high yield and purity, presenting a clear improvement over the classical aldol (B89426) condensation in some cases. nih.govresearchgate.net This method involves the reaction of the corresponding ylide and benzaldehyde in water, followed by a simple filtration through a silica (B1680970) gel plug to remove the triphenylphosphine (B44618) oxide byproduct. nih.govresearchgate.net This approach has been shown to produce chalcones in high yields, sometimes reaching 100% in a short reaction time. researchgate.net

Ultrasound-Assisted Synthesis and Enhanced Reaction Kinetics

Ultrasound irradiation has emerged as a powerful technique to accelerate organic reactions, including the synthesis of chalcones. iiste.orgmdpi.com The application of ultrasound can significantly reduce reaction times and improve yields compared to conventional methods like magnetic stirring or refluxing. mdpi.comresearchgate.net

The enhanced reaction kinetics under sonication are attributed to the phenomenon of acoustic cavitation, which involves the formation, growth, and implosive collapse of bubbles in the liquid medium. mdpi.comkuleuven.be This process generates localized hot spots with high temperatures and pressures, leading to the formation of free radicals and increased molecular collisions, which in turn accelerates the reaction rate. mdpi.com

For the synthesis of dinitrochalcones, ultrasound irradiation has been shown to reduce reaction times to 60 minutes or less, with a significant increase in yields compared to conventional stirring methods which often require longer reaction times and result in lower yields. mdpi.com The choice of base also plays a critical role in the efficiency of ultrasound-assisted synthesis, with sodium carbonate (Na₂CO₃) being identified as a particularly effective base in a methanol/cyclohexane solvent system for certain dinitrochalcones. mdpi.com The use of ultrasound can also be beneficial in synthesizing compounds that are difficult to obtain through conventional methods. mdpi.com

Purification Techniques for this compound

Following the synthesis of this compound, typically via a Claisen-Schmidt condensation, the crude product requires purification to remove unreacted starting materials, byproducts, and other impurities. scribd.com Recrystallization is the most common and effective method for this purpose. rsc.org

Recrystallization Protocols and Purity Assessment

The purification of crude this compound is predominantly achieved through recrystallization using a suitable solvent. The choice of solvent is critical for obtaining a high-purity product. Ethanol and methanol are frequently reported as effective solvents for this process. weebly.comchegg.com

A general recrystallization procedure involves dissolving the crude this compound in a minimum amount of a hot solvent, such as methanol or 95% ethanol. scribd.comweebly.comchegg.com After the solid completely dissolves, the solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to facilitate the formation of crystals. chegg.com Scratching the inside of the flask with a glass rod can help to induce crystallization. weebly.comchegg.com The purified crystals are then collected by vacuum filtration, washed with a small amount of cold solvent, and dried. scribd.comweebly.com The resulting pure this compound typically appears as a pale yellow to yellow crystalline solid. scribd.comlabproinc.comavantorsciences.com In some instances, a two-solvent recrystallization technique, such as a dichloromethane/n-hexane solvent pair, has been used to obtain single crystals suitable for X-ray crystallography. mdpi.com

The purity of the recrystallized this compound is assessed through several analytical techniques, with melting point determination being a primary and straightforward method. rsc.orgbartleby.com The literature melting point for this compound is consistently reported to be around 144-146°C. weebly.comnist.govsigmaaldrich.com A sharp melting point range close to this literature value is indicative of high purity, whereas a broad or depressed melting point suggests the presence of impurities. bartleby.com

In addition to melting point analysis, various chromatographic and spectroscopic methods are employed for a more comprehensive purity assessment. synhet.com Gas Chromatography (GC) is frequently used to determine the percentage purity, with commercially available this compound often specified as having a purity of at least 98.0%. labproinc.comavantorsciences.comfishersci.com Other analytical methods that can be utilized upon request for rigorous purity confirmation include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. synhet.com For instance, the structure and the E-isomer configuration of nitro-substituted chalcones have been confirmed by ¹H NMR, where the coupling constants between specific protons are characteristic. mdpi.com

Below is a table summarizing common recrystallization solvents and reported melting points for this compound.

Table 1: Recrystallization Solvents and Melting Point Data for this compound

| Recrystallization Solvent(s) | Reported Melting Point (°C) | Reference(s) |

|---|---|---|

| Methanol | 146 | weebly.com |

| 95% Ethanol | 108.4 - 142.3 | scribd.com |

| Methanol | 142 | bartleby.com |

| Ethanol | Not specified | |

| Dichloromethane/n-hexane | Not specified | mdpi.com |

| Not specified | 144 | labproinc.comsigmaaldrich.com |

| Not specified | 142.0 to 146.0 | avantorsciences.com |

Advanced Spectroscopic and Structural Characterization of 3 Nitrochalcone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules. For 3-nitrochalcone, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques have been employed to assign proton and carbon signals and to understand the connectivity within the molecule.

Proton NMR (¹H NMR) for Vinyl and Aromatic Proton Assignments

The ¹H NMR spectrum of this compound provides characteristic signals for its vinyl and aromatic protons. The vinyl protons, Hα and Hβ, of the α,β-unsaturated ketone system, typically appear as doublets. fabad.org.tr The coupling constant (J-value) between these two protons is a key indicator of the alkene's stereochemistry. For the trans isomer of this compound, this coupling constant is typically in the range of 15-16 Hz, confirming the E-configuration of the double bond. fabad.org.trscribd.com

The aromatic protons of the two phenyl rings resonate in the downfield region of the spectrum, typically between 7.0 and 8.8 ppm. The specific chemical shifts and splitting patterns of these protons are influenced by the electron-withdrawing nitro group on one ring and the carbonyl group. For instance, in one study, the ¹H NMR spectrum in DMSO-d₆ showed signals at δ 8.58 (s, 1H), 8.25–8.22 (m, 3H), 7.92 (t, J = 7.4 Hz, 1H), 7.83 (t, J = 7.7 Hz, 1H), 7.74 (d, J = 7.4 Hz, 1H), 7.70 (t, J = 7.9 Hz, 1H), 7.57 (d, J = 16.3 Hz, 1H), and 7.51 (d, J = 16.3 Hz, 1H). mdpi.com The protons on the nitro-substituted ring are generally shifted further downfield due to the deshielding effect of the nitro group.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H-α (vinyl) | 7.51 | d | 16.3 |

| H-β (vinyl) | 7.57 | d | 16.3 |

| Aromatic Protons | 7.70-8.58 | m | - |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum of this compound provides detailed information about the carbon framework of the molecule. slideshare.net The carbonyl carbon (C=O) typically resonates at a significantly downfield chemical shift, often in the range of 186-196 ppm. fabad.org.tr The α- and β-carbons of the enone system appear at distinct chemical shifts, generally between δ 116-128 and δ 137-145, respectively. fabad.org.tr

The aromatic carbons exhibit signals in the region of approximately 120-150 ppm. The carbon atom attached to the nitro group (C-NO₂) shows a characteristic downfield shift due to the strong electron-withdrawing nature of the nitro group. For example, a reported DEPTQ NMR spectrum in DMSO-d₆ showed signals at δ = 192.6, 148.7, 147.0, 143.6, 136.3, 135.6, 135.0, 134.9, 132.0, 130.8, 129.5, 128.6, 125.4, 125.0, 123.9. mdpi.com Another study reported the carbonyl carbon at 188.09 ppm and other aromatic and vinyl carbons in the range of 120.72 to 148.50 ppm. nih.gov

| Carbon | Chemical Shift (ppm) |

|---|---|

| C=O | ~188-193 |

| C-α | ~120-129 |

| C-β | ~139-144 |

| Aromatic Carbons | ~120-150 |

Two-Dimensional NMR Techniques for Complex Structural Analysis

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for the unambiguous assignment of proton and carbon signals, especially in complex molecules like this compound. scispace.comscribd.com

COSY spectra establish correlations between protons that are coupled to each other, typically over two or three bonds. emerypharma.com This is particularly useful for identifying adjacent protons in the aromatic rings and confirming the Hα-Hβ coupling in the vinyl system.

HSQC spectra reveal one-bond correlations between protons and the carbons to which they are directly attached. emerypharma.com This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum based on the already assigned proton signals.

HMBC spectra show correlations between protons and carbons over two or three bonds (and sometimes longer ranges). emerypharma.com This technique is crucial for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the carbon bearing the nitro group, by observing their long-range couplings to nearby protons. emerypharma.com The complete assignment of the ¹H and ¹³C NMR spectra of this compound and its derivatives is often achieved through a combined analysis of these 2D NMR experiments. scispace.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. nist.gov

The most prominent peaks include:

C=O Stretch: A strong absorption band for the carbonyl group of the α,β-unsaturated ketone is typically observed in the range of 1650-1685 cm⁻¹. fabad.org.tr

NO₂ Stretch: The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch usually appearing between 1510 and 1560 cm⁻¹ and a symmetric stretch between 1330 and 1370 cm⁻¹. mdpi.com

C=C Stretch: The stretching vibration of the vinyl C=C double bond is typically found around 1580-1600 cm⁻¹. fabad.org.tr Aromatic C=C stretching bands also appear in this region, often as a series of peaks.

C-H Stretch: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

C=C trans bend: A peak around 970-985 cm⁻¹ can indicate the trans configuration of the alkene. mdpi.com

| Functional Group | Absorption Range (cm⁻¹) |

|---|---|

| C=O (Ketone) | 1650 - 1685 |

| NO₂ (Asymmetric Stretch) | 1510 - 1560 |

| NO₂ (Symmetric Stretch) | 1330 - 1370 |

| C=C (Vinyl and Aromatic) | 1580 - 1600 |

| C-H (Aromatic) | >3000 |

| C=C (trans-alkene bend) | 970 - 985 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern, which provides further structural confirmation. The molecular weight of this compound (C₁₅H₁₁NO₃) is approximately 253.25 g/mol . nih.gov In the mass spectrum, the molecular ion peak (M⁺) is expected at an m/z value corresponding to this molecular weight.

The fragmentation of chalcones under mass spectrometry often involves the cleavage of the bonds adjacent to the carbonyl group. For nitro-substituted chalcones, specific fragmentation pathways have been observed. fabad.org.tr The loss of a nitro group (NO₂) or a nitrosonium ion (NO⁺) can be a characteristic fragmentation step. Other common fragments may arise from the cleavage of the phenyl or nitrophenyl groups. For instance, an ion at m/z 130 has been found in the spectra of nitro-substituted chalcones. fabad.org.tr

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₁NO₃ |

| Molecular Weight | 253.25 g/mol |

| Molecular Ion Peak (M⁺) | m/z 253 |

X-ray Crystallography and Crystal Structure Analysis

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state. wikipedia.org Studies on this compound and its derivatives have revealed key structural features.

One study reported that a derivative, 3'-nitrochalcone, crystallizes in the P2₁/c space group with two molecules in the asymmetric unit, one of which is nearly planar. nih.gov Another study on a related compound, (E)-1-(2-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-one, found that it crystallized in the orthorhombic space group Pbca. researchgate.net These crystallographic studies provide precise data on the molecular geometry and packing, which are essential for understanding the solid-state properties of this compound.

Molecular Conformation and Planarity Assessment

In the broader family of chalcones, the conformation is described by the torsion angle around the single bond connecting the carbonyl group and the α-carbon of the enone moiety. An s-cis conformation corresponds to a torsion angle of approximately 0°, while an s-trans conformation has a torsion angle of about 180°. While many chalcone (B49325) derivatives favor a more planar s-cis conformation in their crystalline state, the presence and position of substituents can induce a twisted s-trans conformation. mdpi.com

For this compound specifically, the molecule is largely planar. ontosight.ai However, slight deviations from perfect planarity can occur. The degree of planarity is influenced by the electronic effects of the nitro group and the steric interactions between the phenyl rings. The planarity of the chalcone backbone is a key factor in determining the extent of π-conjugation throughout the molecule. acs.org

Table 1: Selected Torsion Angles (in degrees) for a Representative Nitro-Substituted Chalcone.

| Torsion Angle | Value (°) |

| C8–C9–C1–C2 | -163.35(15) |

| C6′–C1′–C7–C8 | 90.33(19) |

| C1′–C7–C8–C9 | -178.78(17) |

| Data derived from a study on (E)-1-(2-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one, a related nitrochalcone, for illustrative purposes. mdpi.com |

Analysis of Intermolecular Interactions (e.g., π-π stacking, C—H···O hydrogen bonding)

The way this compound molecules arrange themselves in a solid state is governed by a variety of non-covalent interactions. These weak forces are critical in determining the crystal packing and ultimately influence the material's physical properties.

C—H···O Hydrogen Bonding: A prevalent interaction in the crystal structures of nitrochalcones is the C—H···O hydrogen bond. researchgate.net In this interaction, a hydrogen atom bonded to a carbon atom (the donor) forms a weak electrostatic interaction with an oxygen atom (the acceptor), which can be from a carbonyl or a nitro group of a neighboring molecule. researchgate.netscielo.org.mx These interactions often link molecules into two-dimensional planes. researchgate.net

π-π Stacking: The planar, aromatic phenyl rings of this compound facilitate π-π stacking interactions. In this arrangement, the electron-rich π systems of adjacent aromatic rings align, contributing to the stability of the crystal lattice. The centroid-to-centroid distance between stacked rings is a key parameter in characterizing this interaction. researchgate.net The presence and nature of substituents on the phenyl rings can influence the geometry and strength of these stacking interactions.

Table 2: Examples of Intermolecular Interactions in a Related Nitrochalcone.

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |

| C—H···O | C-H | O (nitro/carbonyl) | 2.60–3.01 | 123–171 |

| π-π stacking | Phenyl ring | Phenyl ring | ~3.83 (centroid-centroid) | N/A |

| Data derived from studies on functionalized chalcones for illustrative purposes. researchgate.netmdpi.com |

Polymorphism Studies and Crystal Packing Effects

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. This phenomenon is of significant interest as different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability.

Studies on related nitro-substituted chalcones have revealed the existence of polymorphism. For instance, different isomers of dimethylamino-nitrochalcone have been shown to crystallize in different polymorphic forms, which are visually distinguishable by their color. ucl.ac.ukacs.orgresearchgate.net These color differences arise from variations in molecular conformation and crystal packing, which in turn affect the electronic structure and light absorption properties of the material. acs.orgresearchgate.net

The crystal packing in different polymorphs can be influenced by the crystallization conditions, such as the solvent used. ucl.ac.uk The specific arrangement of molecules, including the nature and extent of intermolecular interactions like hydrogen bonding and π-π stacking, defines a particular polymorphic form. acs.orgresearchgate.net For example, in one polymorph, the crystal packing might be dominated by C—H···O interactions, while in another, π-π stacking might be the more significant contributor. researchgate.net The study of polymorphism in this compound is crucial for controlling its solid-state properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. libretexts.org For molecules with π-systems like this compound, the most significant electronic transitions are typically π → π* and n → π*. shu.ac.uk

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are generally intense and occur in molecules with conjugated systems. The extended conjugation in the chalcone backbone results in a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to absorption at longer wavelengths. libretexts.org

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the carbonyl oxygen, to an antibonding π* orbital. These transitions are typically less intense than π → π* transitions.

The UV-Vis spectrum of a chalcone derivative provides valuable information about its electronic structure. The position of the absorption maxima (λ_max) and the molar absorptivity (ε) are characteristic of the molecule and are influenced by the substituents on the aromatic rings. The nitro group, being an electron-withdrawing group, can significantly affect the electronic transitions and thus the color and optical properties of the compound. ontosight.ai

Table 3: Typical Electronic Transitions in Carbonyl Compounds.

| Transition | Description | Typical Wavelength Range (nm) |

| π → π | Excitation from a bonding π orbital to an antibonding π orbital | 200-400 |

| n → π | Excitation from a non-bonding orbital to an antibonding π orbital | 300-400 |

| General data for carbonyl compounds. libretexts.org |

Thermal Analysis Techniques for Structural Stability

Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are employed to study the thermal stability and phase transitions of materials.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature of a compound, providing insights into its thermal stability. For instance, a study on a related nitro-substituted chalcone showed an increase in thermal stability after certain treatments. researchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect phase transitions, such as melting and crystallization, and to study polymorphism. ucl.ac.uk The thermograms obtained from DSC can reveal the melting points of different polymorphs and any solid-state phase transformations that occur upon heating. ucl.ac.ukacs.org

The thermal behavior of this compound is an important characteristic, particularly for its potential applications in materials science. The stability of the compound at elevated temperatures and the nature of its phase transitions are critical parameters that can be elucidated through these analytical techniques.

Computational and Theoretical Investigations of 3 Nitrochalcone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Nitrochalcone, methods rooted in density functional theory are particularly prominent.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and geometry of molecules. The B3LYP functional combined with basis sets such as 6-311++G(d,p) or 6-311+G(d) is commonly employed for optimizing the molecular structure of chalcone (B49325) derivatives. acs.orgacrhem.org This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation.

For nitro-substituted chalcones, DFT calculations provide precise data on bond lengths, bond angles, and dihedral angles. acrhem.org For instance, in a related compound, 3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one, the calculated bond length for the C=O (carbonyl) group was found to be 1.227 Å, which closely matches the experimental X-ray diffraction (XRD) data of 1.230 Å. acrhem.org Similarly, the bond length of the C-NO₂ group was computed as 1.507 Å, compared to the experimental value of 1.469 Å. acrhem.org These calculations confirm that the chalcone core is nearly planar, a feature crucial for its electronic properties. The nitro group is generally found to be coplanar with the benzene (B151609) ring to which it is attached. mdpi.com

Table 1: Selected Optimized Geometrical Parameters for a Nitrochalcone Derivative This table presents data for a similar compound, 3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one, as a representative example of DFT calculations on nitrochalcones.

| Parameter | DFT Calculated Value (Å) | Experimental XRD Value (Å) |

| C=O Bond Length | 1.227 | 1.230 |

| C-NO₂ Bond Length | 1.507 | 1.469 |

| N-O Bond Length | 1.278 | 1.229 |

| Source: acrhem.org |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.netscirp.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can determine the maximum absorption wavelengths (λmax). acrhem.orgresearchgate.net This method is essential for interpreting experimental spectra and understanding the electronic transitions involved.

For chalcone derivatives, TD-DFT calculations, often performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311+G(d)), have shown good agreement with experimental results. acrhem.org Studies on nitro-substituted chalcones reveal that the primary absorption bands are typically due to π → π* transitions within the conjugated system. acrhem.org For example, the calculated absorption maxima for 3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one were 396 nm and 293 nm, which correspond to the HOMO→LUMO and HOMO→LUMO+1 transitions, respectively. acrhem.org These values align well with the experimentally observed peaks at 408 nm and 334 nm. acrhem.org The use of range-separated functionals like ωB97X is often recommended to accurately model both local and charge-transfer excited states. ucl.ac.uk

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. irjweb.commdpi.com

A small HOMO-LUMO gap indicates that a molecule can be easily polarized and is generally more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. acrhem.orgmdpi.com Conversely, a large energy gap suggests high stability and lower chemical reactivity. irjweb.com The HOMO itself represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. wuxiapptec.com This analysis is crucial for predicting how this compound might participate in chemical reactions and interact with biological targets. irjweb.com Global reactivity descriptors such as chemical potential, hardness, and softness can be derived from the HOMO and LUMO energies to further quantify reactivity. ajchem-a.comirjweb.com

Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors This table illustrates typical values and concepts. Specific values for this compound would require a dedicated calculation.

| Parameter | Definition | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to electron-donating ability (nucleophilicity) |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron-accepting ability (electrophilicity) |

| ΔE (Energy Gap) | ELUMO - EHOMO | Indicates chemical reactivity and stability (small gap = high reactivity) |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution |

| Softness (S) | 1 / η | Reciprocal of hardness; indicates higher reactivity |

| Source: irjweb.commdpi.comajchem-a.com |

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when bound to a specific protein target. uece.brijcea.org This method is widely used in drug discovery to understand the molecular basis of a drug's action and to screen for potential inhibitors of enzymes or receptors. mdpi.com The simulation calculates a binding affinity or docking score, typically in kcal/mol, which estimates the strength of the interaction. mdpi.com

For nitrochalcone derivatives, molecular docking studies have been performed to explore their potential as anti-inflammatory and vasorelaxant agents. mdpi.com These studies have docked chalcones into the active sites of enzymes such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and endothelial nitric oxide synthase (eNOS). mdpi.com The results reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the chalcone and the amino acid residues of the target protein. acs.org For example, studies have shown that the position of the nitro group on the chalcone scaffold significantly influences its binding affinity and interaction with these enzymes. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Potential

Quantitative Structure-Activity Relationship (QSAR) is a modeling technique that correlates the variation in the biological activity of a series of compounds with changes in their molecular features, known as descriptors. wikipedia.org These models take the form of a mathematical equation that can be used to predict the activity of new, untested compounds. wikipedia.orgmdpi.com

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org By mapping properties like normalized contact distance (dnorm) onto the surface, it provides a detailed picture of how molecules are packed and which atomic contacts are most significant. mdpi.comresearchgate.net This is often complemented by 2D fingerprint plots, which summarize the intermolecular contacts as a scatter plot. nih.gov

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Chalcone Derivative This table presents data for (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one as a representative example.

| Intermolecular Contact | Percentage Contribution (%) |

| H···O / O···H | 30.2 |

| H···H | 20.6 |

| H···C / C···H | 18.0 |

| H···F / F···H | 13.1 |

| C···C | 10.1 |

| Source: nih.gov |

Chemical Reactivity and Derivatization of 3 Nitrochalcone

Transformations Involving the Nitro Group

The nitro group is a key site for chemical transformations, allowing for the introduction of other functional groups and the facilitation of cyclization reactions.

Reduction to Amino Functional Group

The selective reduction of the nitro group to an amino group is a fundamental transformation, yielding 3-aminochalcone. This reaction is crucial as the resulting amino group can be further modified to create a variety of bioactive molecules. Standard reducing agents are effective for this conversion. For instance, catalytic hydrogenation using hydrogen gas with a palladium on carbon (Pd/C) catalyst is a common method. sci-hub.se Another approach involves the use of ammonium (B1175870) formate (B1220265) in the presence of Pd/C in methanol (B129727) at room temperature. sci-hub.se

| Precursor | Reagents and Conditions | Product | Reference(s) |

| 3-Nitrochalcone | H₂, Pd/C, Ethanol (B145695) | 3-Aminochalcone | |

| Substituted Nitrochalcones | Ammonium formate, Pd/C, Methanol, RT | Corresponding Aminochalcones | sci-hub.se |

| This compound | Sodium borohydride (B1222165) (NaBH₄), Ethanol | 3-Aminochalcone |

Nucleophilic Aromatic Substitution Reactions

In nucleophilic aromatic substitution (SNAr), the nitro group acts as a powerful activating group. youtube.com It strongly withdraws electron density from the aromatic ring, making the ring electron-deficient and thus susceptible to attack by nucleophiles. youtube.com While SNAr reactions typically involve the displacement of a leaving group like a halide, the high electrophilicity of nitroarenes enables a different pathway known as Vicarious Nucleophilic Substitution (VNS). wikipedia.orgsioc-journal.cn

In VNS, a carbanion bearing a leaving group attacks the electron-deficient aromatic ring at a hydrogen-bearing carbon, typically ortho or para to the nitro group. wikipedia.orgorganic-chemistry.org This is followed by base-induced elimination to restore aromaticity, resulting in the net substitution of a hydrogen atom. nih.gov This reaction allows for the direct C-H functionalization of the nitro-activated ring on this compound, providing a route to introduce alkyl or other functional groups. wikipedia.orgnih.gov

Modifications of the α,β-Unsaturated Carbonyl System

The conjugated enone system is a hub of reactivity, readily participating in oxidation, cycloaddition, and other addition reactions. The electron-withdrawing nitro group enhances the electrophilic character of the β-carbon, making it a prime target for nucleophiles. pressbooks.pub

Oxidation Reactions

The carbon-carbon double bond of the chalcone (B49325) backbone can be oxidized to form an epoxide. The epoxidation of this compound has been achieved using t-butylhydroperoxide as the oxidant in the presence of a cobalt(II) Schiff base complex as a catalyst, yielding this compound epoxide. zenodo.org These epoxide derivatives are valuable intermediates themselves. For example, 2-nitrochalcone (B191979) epoxide, upon treatment with hydrogen chloride, undergoes rearrangement and cyclization to form quinolone derivatives. rsc.orgrsc.org This highlights the potential of the oxidized form of this compound to serve as a precursor to complex heterocyclic systems.

| Precursor | Reagents and Conditions | Product | Reference(s) |

| This compound | t-Butylhydroperoxide, Cobalt(II) Schiff base complex | This compound epoxide | zenodo.org |

| 2-Nitrochalcone epoxide | Ethereal Hydrogen Chloride | 6-chloro-1,3-dihydroxy-2-phenylquinolin-4(1H)-one | rsc.orgrsc.org |

Cycloaddition Reactions (e.g., formation of heterocyclic compounds)

The activated double bond of this compound is an excellent dienophile and dipolarophile, readily participating in cycloaddition reactions to form five- and six-membered heterocyclic rings.

A common reaction is the [3+2] cycloaddition with hydrazine (B178648) derivatives to form pyrazolines. uii.ac.id For instance, reacting this compound with hydrazine hydrate (B1144303) in formic acid under reflux conditions yields 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. mdpi.comiscience.in Similarly, treatment with phenylhydrazine (B124118) in glacial acetic acid can produce the corresponding N-phenylpyrazoline derivative. uii.ac.id

The α,β-unsaturated system also participates in the Robinson annulation, a tandem reaction involving a Michael addition followed by an intramolecular aldol (B89426) condensation. scribd.comuitm.edu.my The reaction of this compound with ethyl acetoacetate (B1235776) in the presence of a base like sodium hydroxide (B78521) leads to the formation of a substituted cyclohexenone derivative. scribd.comuitm.edu.my

| Reaction Type | Reactants | Reagents and Conditions | Product | Reference(s) |

| [3+2] Cycloaddition | This compound, Hydrazine hydrate | Formic acid, Ethanol, Reflux | 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | mdpi.comiscience.in |

| [3+2] Cycloaddition | 4-Nitro-3',4'-dimethoxychalcone, Phenylhydrazine | Glacial acetic acid, Ethanol, Reflux (6h) | 1,3-diphenyl-5-(4-nitrophenyl)-4,5-dihydropyrazole derivative | uii.ac.id |

| Robinson Annulation | This compound, Ethyl acetoacetate | Sodium hydroxide, Reflux (1h) | 6-ethoxycarbonyl-5-(3-nitrophenyl)-3-phenyl-2-cyclohexenone | scribd.com |

Synthesis of Novel Heterocyclic Derivatives

The versatile reactivity of this compound makes it a cornerstone for synthesizing a diverse range of novel heterocyclic compounds, often through multi-step, one-pot cascade reactions. These syntheses frequently leverage the reactivity of both the nitro group and the enone system.

A significant application is in the synthesis of quinolines. A one-pot reaction of a 2-nitrochalcone derivative using hydrazine hydrate in the presence of a Pd/C catalyst results in the reduction of the nitro group, followed by intramolecular cyclization and dehydration to afford a 2-phenylquinoline (B181262) derivative in good yield. scientific.netresearchgate.net Indium-mediated reductive cyclization of 2-nitrochalcones is another effective method for preparing quinolines. clockss.org

Furthermore, tandem [3+2] cycloaddition/reductive cyclization reactions of 2-nitrochalcones with activated methylene (B1212753) isocyanides provide access to complex fused-ring systems like pyrrolo[3,4-c]quinoline N-oxides. thieme-connect.comresearchgate.net In these reactions, an initially formed dihydropyrroline intermediate acts as an internal reductant for the nitro group, facilitating the subsequent reductive cyclization without the need for an external reducing agent. thieme-connect.comresearchgate.net The resulting N-oxides can be further reduced with reagents like zinc and ammonium chloride to yield the corresponding pyrrolo[3,4-c]quinolines. researchgate.net These examples underscore the utility of the nitrochalcone scaffold in constructing architecturally complex and potentially bioactive heterocyclic molecules.

Indoles and Thioaurones

The synthesis of various heterocyclic compounds from nitrochalcones often depends on the ortho positioning of the nitro group. For instance, a notable one-step synthesis of 3-aminoindoles involves the reaction of o-nitrochalcones with ammonia (B1221849) or primary amines. sci-hub.semdpi.com This transformation proceeds via a Michael addition of the amine to the chalcone, followed by an intramolecular cyclization where the enolate intermediate attacks the adjacent nitro group. sci-hub.se Similarly, the formation of thioaurones from 2'-nitrochalcones has been achieved through reactions with elemental sulfur, where the ortho-nitro group is integral to the cyclization mechanism. mdpi.commdpi.com Due to the meta position of the nitro group in this compound, it cannot participate in these specific intramolecular cyclization pathways, and therefore, these direct syntheses of indoles and thioaurones are not characteristic of its reactivity.

Carbazoles and Sultams

The synthesis of complex heterocyclic structures like carbazoles and sultams from nitrochalcones is highly regioselective and almost exclusively proceeds from ortho-nitrochalcone precursors.

Carbazoles: Highly functionalized carbazoles can be synthesized through a transition-metal-free tandem annulation process by reacting o-nitrochalcones with β-ketoesters or similar active methylene compounds. nih.govrsc.orgrsc.org The mechanism involves the intramolecular addition of an enolate to the nitro group, a reaction geometrically impossible for the 3-nitro isomer. nih.govrsc.org

Sultams: A catalyst-free, redox-neutral, and atom-economical reaction has been developed for the synthesis of sultams by heating o-nitrochalcones with elemental sulfur. nih.govorganic-chemistry.orgresearchgate.netfigshare.com This process involves the efficient formation of S-N, C-S, and S=O bonds, with two oxygen atoms migrating from the nitro group to the sulfur atom. nih.gov This intramolecular oxygen transfer is a key step that cannot occur with this compound, precluding it from this synthetic route.

Benzothiophenes and Quinolines

As with other intramolecular cyclizations, the synthesis of benzothiophenes and quinolines from nitrochalcones typically requires the nitro group to be at the ortho position.

Benzothiophenes: Various methods exist for synthesizing benzothiophenes from o-nitrochalcones, often involving elemental sulfur. researchgate.netbeilstein-journals.orgnih.gov These reactions rely on the participation of the ortho-nitro group in a cascade of reactions that lead to the fused heterocyclic system. nih.gov

Quinolines: The synthesis of quinoline (B57606) derivatives from nitrochalcones is also a hallmark of the ortho-isomer. Reductive cyclization of o-nitrochalcones can yield quinoline 1-oxides. thieme-connect.de Another novel one-pot reaction to produce a phenyl quinoline derivative involves the reduction and cyclization of a 2-nitrochalcone derivative using hydrazine hydrate in the presence of a palladium-on-carbon catalyst. scientific.netresearchgate.net The mechanism necessitates the ortho-amino group (formed in situ from the nitro group) to be in a position to cyclize with the carbonyl of the chalcone backbone, a pathway unavailable to this compound.

Indolin-3-ones and Pyrazolines

While many complex cyclizations are exclusive to o-nitrochalcones, the derivatization of the core α,β-unsaturated system is a key feature of this compound's reactivity, as exemplified by pyrazoline synthesis.

Indolin-3-ones: An unexpected and efficient cascade reaction has been reported where ortho-nitrochalcones are transformed into 2-alkylideneindolin-3-ones. researchgate.netnih.gov This reaction is initiated by the Michael addition of a cyanide anion, followed by a cyclization that is mechanistically related to the Baeyer–Drewson reaction, which again requires the ortho-nitro group. researchgate.net

Pyrazolines: In contrast, the synthesis of pyrazolines is a general reaction for chalcones, including this compound. The reaction involves the cyclization of the α,β-unsaturated ketone system with hydrazine hydrate. researchgate.nettsijournals.com For this compound, this typically proceeds in the presence of an acid, such as formic acid, to yield a 1-formyl-2-pyrazoline derivative. mdpi.comiscience.in The reaction of this compound with hydrazine hydrate and formic acid leads to the formation of 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. mdpi.com

| Reactant | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Hydrazine hydrate, Formic acid | Reflux, 26 hours | 1-formyl-3-phenyl-5-(3-nitrophenyl)-2-pyrazoline | 88% | iscience.in |

| Chalcone | Hydrazine hydrate, Formic acid, Ethanol | Reflux, 24 hours | 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | 60% | mdpi.com |

Exploration of Substituent Effects on Reactivity

The presence and position of substituents on the aromatic rings of the chalcone framework have a significant impact on the molecule's chemical reactivity. The nitro group (–NO₂) is a powerful electron-withdrawing group, which influences reactivity through both inductive (-I) and mesomeric (-M) effects. who.int

When positioned at the meta-position (C3), the nitro group strongly deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution, though the latter is less common for this specific compound. More importantly, the electron-withdrawing nature of the nitro group significantly enhances the electrophilicity of the entire conjugated α,β-unsaturated carbonyl system. This makes the β-carbon more susceptible to nucleophilic attack (Michael addition), a key step in many of the reactions discussed, including the formation of pyrazolines. mdpi.com

Studies on the synthesis of chalcones via Claisen-Schmidt condensation have shown that electron-withdrawing substituents like nitro groups on the benzaldehyde (B42025) component accelerate the reaction rate under basic catalysis. cdnsciencepub.com This is attributed to the increased electrophilic character of the aldehyde's carbonyl carbon, making it more readily attacked by the enolate of acetophenone (B1666503). cdnsciencepub.com In terms of reactivity, the effect of benzaldehyde substituents was found to follow the order: 4-NO₂ > 4-Cl > H. cdnsciencepub.com This highlights the strong activating effect of the nitro group, which is expected to be potent, though slightly moderated, from the meta position compared to the para position due to the nature of mesomeric effects. who.int

Mechanistic Insights into the Biological Activity of 3 Nitrochalcone

Antimicrobial Mechanisms of Action

3-Nitrochalcone, a derivative of the chalcone (B49325) family, has demonstrated significant potential as an antimicrobial agent. smolecule.com Its unique chemical structure, featuring two aromatic rings linked by an α,β-unsaturated carbonyl system and a nitro group, contributes to its biological activities. smolecule.com

Research has consistently shown that this compound and its derivatives exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria. smolecule.com Studies have specifically highlighted its effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. smolecule.comrasayanjournal.co.in

The presence and position of the nitro group on the chalcone scaffold are crucial for its antibacterial potency. For instance, a series of nitrochalcones demonstrated that the substitution pattern significantly influences their activity. researchgate.net One study found that (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one was the most effective among the tested compounds, while some other derivatives were completely inactive against the tested strains. researchgate.net This underscores the importance of the specific chemical structure in determining antibacterial efficacy.

Further investigations into various substituted chalcones revealed that derivatives of this compound can exhibit significant antibacterial action, sometimes comparable or even superior to standard antibiotics like benzyl (B1604629) penicillin against certain strains. mdpi.com For example, specific trifluoromethyl and trifluoromethoxy substituted chalcone derivatives have shown considerable zones of inhibition against E. coli. mdpi.com

The following table summarizes the antibacterial activity of this compound and its derivatives against selected bacterial strains from various studies.

Table 1: Antibacterial Activity of this compound and its Derivatives

| Compound | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | Notable activity | smolecule.com |

| This compound | Escherichia coli | Notable activity | smolecule.com |

| (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one | Staphylococcus aureus | Moderate to good activity | researchgate.net |

| (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one | Escherichia coli | Resistant | researchgate.net |

In addition to its antibacterial properties, this compound has also demonstrated promising antifungal activity. smolecule.com Several studies have reported its efficacy against the opportunistic fungal pathogen Candida albicans. smolecule.comresearchgate.netgrafiati.com

The antifungal action of chalcones is often attributed to their ability to interfere with the fungal cell wall and membrane integrity. scielo.br For instance, some chalcone derivatives have been shown to increase the minimum inhibitory concentration (MIC) in the presence of sorbitol and ergosterol, suggesting a mechanism that involves damaging these crucial fungal structures. scielo.br

One study highlighted that a specific nitrochalcone derivative, 2-hydroxy-5-nitrochalcone, exhibited significant activity against C. albicans. grafiati.com Another investigation into trifluoromethyl and trifluoromethoxy substituted chalcones found that several of these compounds displayed superior or comparable activity to the standard antifungal drug fluconazole (B54011) against C. albicans. mdpi.com

The table below provides a summary of the antifungal activity of this compound and its related compounds against Candida albicans.

Table 2: Antifungal Activity of this compound and its Derivatives against Candida albicans

| Compound | Fungal Strain | Activity | Reference |

|---|---|---|---|

| This compound | Candida albicans | Effective inhibition | smolecule.com |

| 2-hydroxy-5-nitrochalcone | Candida albicans | Significant activity (MIC of 0.97 µg/mL) | grafiati.com |

The antimicrobial effects of chalcones, including this compound, are often linked to their ability to disrupt microbial cell membranes and inhibit essential enzymes. ontosight.aimdpi.com The lipophilic nature of chalcones allows them to interact with and penetrate the lipid bilayer of microbial membranes, leading to increased permeability and leakage of intracellular components, ultimately causing cell death. mdpi.commdpi.comnih.gov The presence of hydroxyl and methoxy (B1213986) groups on the chalcone structure can enhance this interaction with microbial membranes. ontosight.ai

Furthermore, chalcones are known to inhibit various microbial enzymes that are vital for survival. The α,β-unsaturated ketone moiety in the chalcone structure is a key feature that can act as a Michael acceptor, reacting with nucleophilic residues like cysteine in the active sites of enzymes, leading to their irreversible inhibition. researchgate.net The nitro group, being electron-withdrawing, can enhance the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack and thereby increasing its enzyme inhibitory potential. For example, some nitro-containing compounds have been shown to inhibit enzymes like isocitrate lyase, which is crucial for the metabolism of certain pathogens. researchgate.net

Antifungal Activity against Fungal Pathogens (e.g., Candida albicans)

Anti-inflammatory Mechanisms of Action

This compound and its derivatives have been recognized for their potent anti-inflammatory properties. medilam.ac.irmdpi.comresearchgate.net These compounds exert their effects through various mechanisms, primarily by modulating key inflammatory pathways and interfering with the enzymes that drive inflammatory responses.

A significant mechanism underlying the anti-inflammatory activity of chalcones is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. medilam.ac.irnih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. medilam.ac.irnih.gov

Studies have shown that certain chalcone derivatives can effectively suppress the activation of NF-κB. medilam.ac.irresearchgate.net For instance, 3-hydroxy-4,3′,4′,5′-tetramethoxychalcone and its analogues have demonstrated potent NF-κB inhibitory activities. researchgate.net The anti-inflammatory effects of flavonoids like chalcones are largely attributed to this NF-κB pathway inhibition. medilam.ac.ir By blocking NF-κB, this compound can reduce the production of inflammatory mediators, thereby mitigating the inflammatory response.

In addition to modulating signaling pathways, this compound can also exert its anti-inflammatory effects by directly interfering with enzymes that are critical for the inflammatory process. medilam.ac.irmdpi.com Chalcones have been reported to inhibit several enzymes associated with inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.com

Antioxidant Mechanisms

Free Radical Scavenging Capabilities

This compound has demonstrated the ability to act as an antioxidant by scavenging free radicals. smolecule.com This activity is crucial in preventing cellular damage caused by reactive oxygen species (ROS). The fundamental mechanism for the antioxidant properties of many chalcones involves the stabilization of radicals. who.int

However, the specific activity of this compound can be influenced by the electron-withdrawing nature of its nitro group. In a comparative study of monosubstituted chalcones, 3'-Nitrochalcone (with the nitro group on the A-ring) was tested for its nitric oxide radical scavenging activity. The results indicated it was less active in this capacity than its counterpart, 3'-bromochalcone, which possesses an electron-withdrawing inductive effect. who.int Another study noted that nitrochalcones, in general, possess a mild inhibitory effect on free radicals. medilam.ac.ir The capacity for flavonoids, the class of compounds to which chalcones belong, to scavenge free radicals is a key component of their antioxidant effect. medilam.ac.ir

Role in Mitigating Oxidative Stress

By neutralizing free radicals, this compound plays a role in mitigating oxidative stress, a condition implicated in the pathogenesis of numerous diseases. smolecule.com Oxidative stress arises from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects. Chalcones and other flavonoids can help restore this balance. medilam.ac.ir

In a study involving a mouse model of non-alcoholic fatty liver disease (NAFLD), a condition associated with oxidative stress, treatment with nitrochalcone led to significant changes in biomarkers of oxidative stress. medilam.ac.ir The study observed that levels of the antioxidant enzymes superoxide (B77818) dismutase (SOD) and catalase were significantly higher in the group treated with 20 mg/kg of nitrochalcone compared to the high-fat diet and sham groups. medilam.ac.ir Concurrently, the level of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative stress, was reduced. medilam.ac.ir This suggests that this compound can bolster the intracellular antioxidant defense system, thereby reducing the cellular damage associated with oxidative stress. medilam.ac.ir

Anticancer Mechanisms of Action

Preliminary research has consistently pointed towards the anticancer potential of this compound, attributing this to its ability to induce cytotoxicity, trigger apoptosis, and modulate key cellular signaling pathways. smolecule.commdpi.com The electron-withdrawing nitro group is considered to play a critical role in its interactions with biological targets within cancer cells. researchgate.net

Cytotoxicity against Specific Cancer Cell Lines

In vitro assays have confirmed that this compound induces cytotoxic effects in various cancer cell lines, highlighting its potential as an anticancer agent. One study specifically evaluated a nitrochalcone derivative (NCD) against a rhabdomyosarcoma (RMS) cell line. The compound effectively inhibited cell proliferation, demonstrating a potent cytotoxic effect with a half-maximal inhibitory concentration (IC50) value of 2.117 μg/mL. researchgate.net This indicates a strong ability to kill these specific cancer cells at a low concentration. researchgate.net

| Compound | Cancer Cell Line | IC50 Value | Source |

| Nitrochalcone Derivative (NCD) | Rhabdomyosarcoma (RMS) | 2.117 µg/mL | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Induction of Apoptosis in Neoplastic Cells

A key mechanism behind the anticancer activity of this compound is its ability to induce apoptosis, or programmed cell death, in cancer cells. This process is essential for eliminating malignant cells without causing inflammation. Both natural and synthetic chalcones are known to trigger apoptosis in a variety of human tumor cells. nih.gov The process often involves the activation of caspases, a family of protease enzymes that execute cell death. nih.gov While the general ability of this compound to induce apoptosis is recognized, detailed studies on the specific molecular triggers, such as the upregulation of pro-apoptotic proteins like Bax or the cleavage of PARP, are still needed to fully elucidate its pathway in comparison to other chalcone derivatives. nih.govmdpi.com

Inhibition of Key Enzymes and Modulation of Signaling Pathways (e.g., MCL-1 inhibition)

The anticancer effects of chalcones are often linked to their ability to interfere with various cellular signaling pathways that are crucial for tumor growth and survival. mdpi.com Chalcones can modulate pathways involved in cell proliferation, apoptosis, and inflammation, such as the NF-κB and STAT3 pathways. medilam.ac.irmdpi.com The nitro group on the chalcone scaffold can enhance binding affinity and favorable interactions with target proteins, potentially leading to improved pharmacological effects. researchgate.net

While the inhibition of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1) is a known mechanism for some anticancer compounds, including certain chalcone derivatives, there is no direct evidence currently available that specifically identifies this compound as an inhibitor of MCL-1. researchgate.netnih.gov Studies have investigated other nitro-substituted chalcones, such as 4′-methoxy-2-nitrochalcone, for their potential as MCL-1 inhibitors, but these findings cannot be directly extrapolated to the 3-nitro isomer. researchgate.net Further research is required to determine if this compound specifically targets MCL-1 or other key enzymes and signaling proteins involved in cancer progression.

Formation of Reactive Intermediates and Interaction with Cellular Components

The biological activity of this compound is significantly influenced by the presence of the nitro group on its phenyl ring. This functional group is crucial for the compound's reactivity, enabling it to form reactive intermediates that can subsequently interact with various cellular components. The nitro group is susceptible to metabolic reduction within cells, a process that can lead to the formation of reactive nitroso and hydroxylamine (B1172632) derivatives. researchgate.net

A key aspect of this compound's mechanism involves its α,β-unsaturated ketone core, which acts as an electrophilic center. This electrophilicity facilitates covalent interactions with nucleophilic residues in proteins, such as the thiol group of cysteine. researchgate.net This type of interaction, known as a Michael addition, is believed to be a critical step in the compound's ability to modulate the function of specific protein targets. researchgate.net For instance, research suggests that the interaction between a nitrochalcone and the enzyme cytosolic tryparedoxin peroxidase (cTXNPx) occurs through a covalent bond, where a cysteine thiol attacks the electrophilic enone group of the chalcone. researchgate.net

Vasorelaxant Mechanisms

Nitrochalcones have been shown to induce relaxation of blood vessels through mechanisms that are dependent on both the endothelium and the concentration of the compound. mdpi.com

Endothelium-Dependent and Concentration-Dependent Effects

Studies on isolated aortic rings have demonstrated that nitrochalcones can produce a vasorelaxant effect that is partially dependent on the presence of a functional endothelium. mdpi.com The relaxation is also concentration-dependent, with higher concentrations of the chalcone leading to a greater effect. The primary mechanism underlying this endothelium-dependent vasorelaxation appears to involve the nitric oxide (NO) pathway. mdpi.comresearchgate.net This is supported by findings that the vasorelaxant effect is diminished in the presence of L-NAME, an inhibitor of nitric oxide synthase (eNOS), the enzyme responsible for producing NO in endothelial cells. researchgate.net Molecular docking studies further suggest that certain chalcones can interact directly with the eNOS enzyme. researchgate.netresearchgate.net

Interestingly, the position of the nitro group on the chalcone structure plays a significant role in its vasorelaxant activity. While some studies indicate that chalcones lacking a nitro group or having it in the para position exhibit strong vasorelaxant effects, the involvement of the NO pathway is a common theme. researchgate.netmdpi.com For some nitrochalcones, there is also evidence of dual vasorelaxant mechanisms that may involve the inhibition of prostaglandin (B15479496) production or the activation of muscarinic receptors. researchgate.net

Antinociceptive Mechanisms

This compound and its derivatives have demonstrated significant pain-relieving, or antinociceptive, properties in various preclinical models. The mechanisms underlying these effects appear to involve both peripheral and central pathways and are linked to anti-inflammatory actions. researchgate.net

The antinociceptive activity of a novel derivative, 5'-methyl-2'-hydroxy-3'-nitrochalcone, has been observed in both chemical (acetic acid-induced writhing) and thermal (hot plate) pain models in mice. nih.govresearchgate.netnih.gov The writhing test is a sensitive model for detecting the activity of nonsteroidal anti-inflammatory drugs (NSAIDs) and other centrally acting analgesics, suggesting a broad mechanism of action. researchgate.net The hot plate test points towards a centrally mediated analgesic effect. nih.govresearchgate.net

The anti-inflammatory properties of this compound are considered a key contributor to its antinociceptive effects. researchgate.net In some chalcones, the antinociceptive mechanism may also involve interaction with the opioid system, as the effects of certain derivatives can be reversed by the opioid receptor antagonist, naloxone. researchgate.net The μ-opioid receptor is a primary target for many opioid analgesics and a potential site of action for some chalcone compounds. nih.gov

Antihyperlipidemic Mechanisms

Nitrochalcones have shown potential in managing high levels of lipids in the blood, a condition known as hyperlipidemia. Research indicates that these compounds can exert beneficial effects on lipid metabolism, particularly in the context of nonalcoholic fatty liver disease (NAFLD). medilam.ac.ir